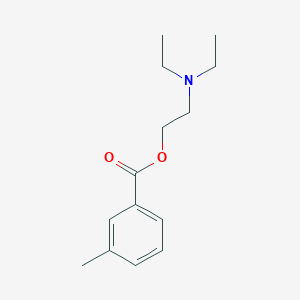![molecular formula C21H41N5O4 B080074 (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid CAS No. 12271-03-3](/img/structure/B80074.png)
(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is also known as cyclosporine A, which is a well-known immunosuppressant drug. However,
Mécanisme D'action
The mechanism of action of (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid is through the inhibition of calcineurin, a protein phosphatase that is involved in the activation of T cells. By inhibiting calcineurin, this peptide prevents the activation of T cells, which are responsible for the immune response. This leads to the immunosuppressive effects of the peptide.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid are mainly related to its immunosuppressive properties. It has been shown to reduce the production of cytokines, which are involved in the immune response. This leads to a reduction in inflammation and tissue damage in autoimmune diseases and organ transplant rejection.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid in lab experiments are mainly related to its potent immunosuppressive properties. This makes it useful in studying the immune response and the effects of immunosuppressive drugs. However, the limitations of using this peptide are related to its toxicity and potential side effects, which can affect the results of the experiments.
Orientations Futures
There are several future directions for the research and development of (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid. One of the most promising directions is in the development of new immunosuppressive drugs based on the structure and properties of this peptide. Another direction is in the study of the effects of this peptide on other cellular processes and diseases, such as cancer and neurodegenerative diseases.
Conclusion
In conclusion, (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid is a synthetic peptide that has significant scientific research applications, mainly related to its immunosuppressive properties. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this peptide can lead to the discovery of new drugs and treatments for various diseases.
Méthodes De Synthèse
The synthesis of (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid involves the use of various chemical reagents and techniques. The most common method of synthesis is through the modification of the natural cyclosporine A molecule. This involves the use of chemical reactions to modify the amino acid sequence of cyclosporine A, leading to the formation of the desired peptide.
Applications De Recherche Scientifique
The scientific research applications of (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid are vast and varied. One of the most significant applications of this peptide is in the field of immunology. It has been shown to have potent immunosuppressive properties, making it useful in the treatment of autoimmune diseases and organ transplant rejection.
Propriétés
Numéro CAS |
12271-03-3 |
|---|---|
Nom du produit |
(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid |
Formule moléculaire |
C21H41N5O4 |
Poids moléculaire |
427.6 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H41N5O4/c22-12-6-4-10-16(24)19(27)26-18(14-15-8-2-1-3-9-15)20(28)25-17(21(29)30)11-5-7-13-23/h15-18H,1-14,22-24H2,(H,25,28)(H,26,27)(H,29,30)/t16-,17-,18-/m0/s1 |
Clé InChI |
FAEVHSYIPGKFKU-BZSNNMDCSA-N |
SMILES isomérique |
C1CCC(CC1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N |
SMILES |
C1CCC(CC1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
SMILES canonique |
C1CCC(CC1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
Séquence |
KXK |
Synonymes |
C.I. Vat Black 34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



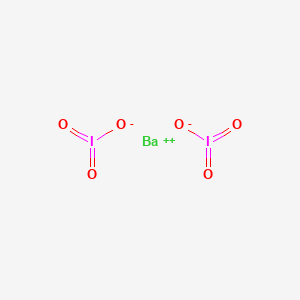
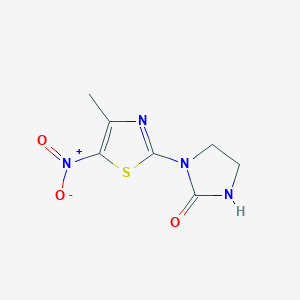
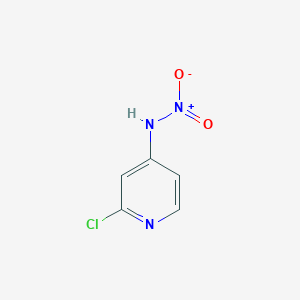
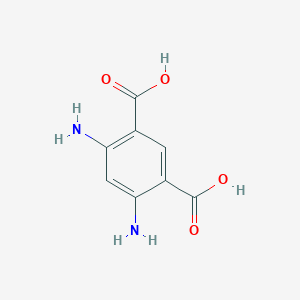
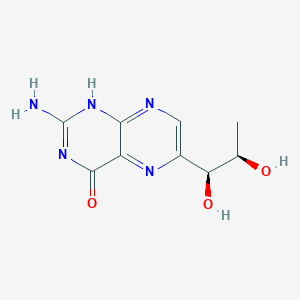
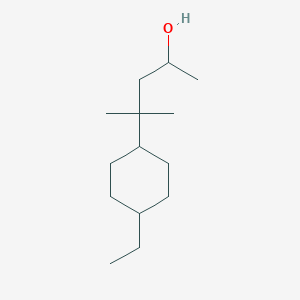
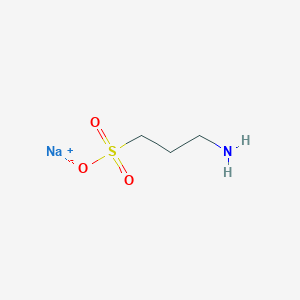
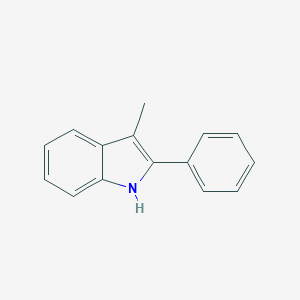

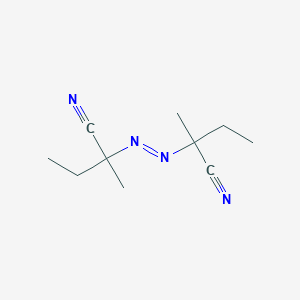

![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B80020.png)
